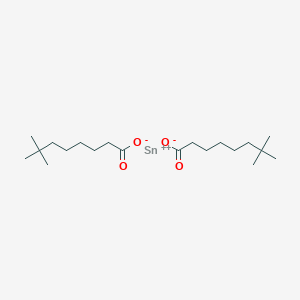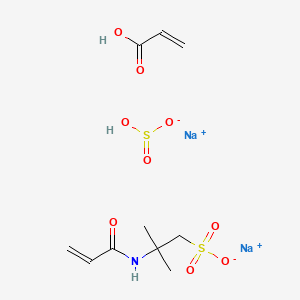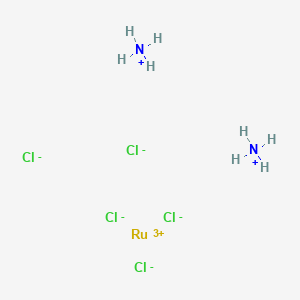
N'-Benzoyl-N,N-diethylthiourea
Descripción general
Descripción
N'-Benzoyl-N,N-diethylthiourea (BEDT-TU) is an organic compound that has been widely studied in scientific research due to its unique properties. It is a derivative of thiourea and is used as a ligand in coordination chemistry. BEDT-TU is a versatile material that has been used in a variety of research applications, ranging from catalysis and material science to biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Metal Extraction and Complexation
N'-Benzoyl-N,N-diethylthiourea has been studied for its ability to form complexes with metals like palladium and gold. It was used in the solvent extraction of these metals from aqueous chloride media, demonstrating potential applications in metal recovery and purification. Notably, this compound does not require a specific pH range for effective metal extraction, which broadens its applicability. Furthermore, the formation of palladium N-benzoyl-N,N-diethylthiourea complexes was confirmed through various analyses, including NMR, FTIR, and MS, and their structures were characterized using XRD. These complexes have shown potential as ionophores in polymeric membrane electrodes, indicating their utility in electrochemical applications (Domı́nguez et al., 2002).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For instance, it underwent transamidation with several amines under microwave irradiation, showcasing its utility in the creation of new chemical entities. These syntheses were performed in solvent-free conditions, highlighting the compound's role in green chemistry applications (Marquez et al., 2000).
Alkylation Studies
N'-Benzoyl-N,N-diethylthiourea was also studied in the context of alkylation reactions. It exhibited selective S-alkylation, which is crucial for understanding its chemical behavior and potential applications in organic synthesis. Such studies contribute to the broader understanding of thiourea derivatives in chemical reactions (Nagasawa & Mitsunobu, 1981).
Coordination Chemistry
This compound has been involved in the synthesis and characterization of novel chiral N,N-dialkyl-N'-menthyloxycarbonylthioureas. Its ability to form complexes with platinum was explored, providing insights into its coordination chemistry and potential applications in the development of new chiral ligands for metal complexes (Sacht et al., 2000).
Thermal Stabilization
Research has investigated the use of N'-Benzoyl-N,N-diethylthiourea derivatives as thermal stabilizers or co-stabilizers for rigid polyvinyl chloride (PVC). These studies are significant for developing new materials with enhanced thermal stability, which is crucial in various industrial applications (Sabaa et al., 2003).
Propiedades
IUPAC Name |
N-(diethylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXSQVXCEQMCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350914 | |
| Record name | N-(diethylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzoyl-N,N-diethylthiourea | |
CAS RN |
58328-36-2 | |
| Record name | N-(diethylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















